(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide is a chiral amide derivative featuring a 3-chloropyrazine moiety linked to a methyl-substituted propionamide backbone.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-6(11)9(15)14(2)5-7-8(10)13-4-3-12-7/h3-4,6H,5,11H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLDOMBFZEGEE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=NC=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide typically involves the reaction of 3-chloro-pyrazine-2-carbaldehyde with (S)-2-amino-N-methyl-propionamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in its 3-chloro-pyrazine ring and N-methyl-propionamide group. Below is a comparative analysis with analogs from the evidence:
Physicochemical and Functional Implications
- Halogen Effects : The 3-chloro-pyrazine group in the target compound offers moderate electronegativity and steric bulk compared to the 2,5-dichloro-benzyl () and 4-bromo-benzyl () analogs. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, while chlorine’s smaller size favors metabolic stability .
- The cyclopropyl substituent may restrict conformational flexibility, impacting pharmacokinetics .
Biological Activity
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 g/mol. Its structure includes:
- An amino group that allows for nucleophilic reactions.
- A chloro-pyrazine substituent that enhances its reactivity.
- A propionamide moiety contributing to its biological activity.
The presence of a chiral center in this compound makes it optically active, which is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route often includes:
- Formation of the chloro-pyrazine moiety.
- Introduction of the amino and propionamide groups.
- Purification and characterization through methods such as NMR and mass spectrometry.
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on various enzymes and receptors. Preliminary studies suggest significant binding affinity for specific biological targets, which may be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Neuraminidase | 0.26 | |
| Antiviral Activity | HCV, HSV | 0.20 | |
| Anticancer Activity | FaDu Hypopharyngeal Cells | IC50 = 12 |
Case Studies
- Antiviral Properties : A study demonstrated that derivatives of this compound showed promising antiviral activity against Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV), with effective concentrations in the low micromolar range .
- Cancer Treatment : In vitro studies on FaDu hypopharyngeal tumor cells indicated that the compound could induce apoptosis and exhibit cytotoxic effects comparable to established treatments like bleomycin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest potential mechanisms involving:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor modulation : By binding to specific receptors, it may influence signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
